molecular formula C16H21N3O2 B5143256 N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5143256
M. Wt: 287.36 g/mol
InChI Key: HNKBFDKWXYANQZ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a propyl chain, a phenyl ring, and an oxazole ring, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino ketone and an acid chloride.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

    Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, often using a propyl halide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the oxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Dimethylamine, propyl halides.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the oxazole ring.

    Reduction Products: Reduced forms of the carboxamide group.

    Substitution Products: Substituted derivatives at the dimethylamino group or phenyl ring.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino propyl group but differs in the presence of a methacrylamide moiety.

    N-[3-(dimethylamino)propyl]carbodiimide: Contains a carbodiimide group instead of the oxazole ring.

Uniqueness

N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-14(16(20)17-10-7-11-19(2)3)15(18-21-12)13-8-5-4-6-9-13/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKBFDKWXYANQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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